2,5-dimethyl-N-(1-(thiophen-2-yl)propan-2-yl)furan-3-carboxamide
Description
2,5-Dimethyl-N-(1-(thiophen-2-yl)propan-2-yl)furan-3-carboxamide is a heterocyclic compound featuring a 2,5-dimethylfuran core linked via a carboxamide group to a 1-(thiophen-2-yl)propan-2-yl substituent. The furan ring contributes aromaticity and electron-rich properties, while the thiophene moiety introduces sulfur-based electronic effects. The propan-2-yl chain enhances steric bulk and lipophilicity compared to simpler alkyl substituents. Safety guidelines emphasize precautions against ignition sources (P210) and proper handling protocols (P201, P202), reflecting standard laboratory safety practices for organic compounds .
Properties
IUPAC Name |
2,5-dimethyl-N-(1-thiophen-2-ylpropan-2-yl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-9(7-12-5-4-6-18-12)15-14(16)13-8-10(2)17-11(13)3/h4-6,8-9H,7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVYJNAGCGVAPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC(C)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based analogs, a class to which this compound belongs, have been found to exhibit a variety of biological effects. They are known to interact with a range of targets, including various enzymes and receptors, contributing to their diverse pharmacological properties.
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function of the target. For example, some thiophene derivatives are known to inhibit certain enzymes, thereby altering the biochemical pathways in which these enzymes are involved.
Biochemical Pathways
Thiophene derivatives are known to affect a variety of pathways due to their interactions with different targets. These can lead to downstream effects such as the modulation of inflammatory responses, alteration of cell growth, and changes in neurotransmission.
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolism, and its eventual excretion.
Biological Activity
2,5-Dimethyl-N-(1-(thiophen-2-yl)propan-2-yl)furan-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its efficacy against various pathogens, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 253.35 g/mol. Its structure features a furan ring, a thiophene moiety, and an amide functional group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant antimicrobial, antiviral, and anticancer properties. The following sections detail specific biological activities associated with this compound.
Antimicrobial Activity
In vitro studies have shown that derivatives of this compound exhibit notable antimicrobial activity. The minimum inhibitory concentration (MIC) values for related compounds have been reported to range from 0.22 to 0.25 µg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| Compound A | 0.22 | Staphylococcus aureus |
| Compound B | 0.25 | Staphylococcus epidermidis |
| Compound C | 0.30 | Escherichia coli |
Antiviral Activity
Compounds containing heterocycles like thiophene and furan have been studied for their antiviral properties. For instance, certain derivatives have shown inhibition of RNA polymerase activity in viruses such as Hepatitis C Virus (HCV), with effective concentrations (EC50) reported in the low micromolar range .
Table 2: Antiviral Efficacy of Heterocyclic Compounds
| Compound | EC50 (µM) | Virus Targeted |
|---|---|---|
| Compound D | 32.2 | HCV NS5B |
| Compound E | 31.9 | HCV NS5B |
The biological activity of this compound is likely attributed to its ability to interact with specific biomolecular targets:
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in pathogen metabolism or replication.
- Disruption of Membrane Integrity : Similar compounds have demonstrated the ability to disrupt microbial cell membranes.
- Interference with Nucleic Acid Synthesis : The structural components may allow for interference with nucleic acid synthesis pathways in viruses.
Case Studies
Recent studies have explored the efficacy of this compound in various biological assays:
- Study on Antibacterial Properties : A study evaluating the antibacterial effects of various derivatives found that modifications to the thiophene ring significantly enhanced activity against gram-positive bacteria .
- Antiviral Screening : In another study, derivatives were screened for their ability to inhibit viral replication in vitro, showing promising results against HCV .
Comparison with Similar Compounds
Table 1: Key Physicochemical Properties of Analogous Compounds
*Inferred from structural analysis; †Estimated via alkyl chain extension; ‡Calculated based on substituent complexity.
Key Observations:
Substituent Effects: The propan-2-yl group in the main compound increases molecular weight by ~28 g/mol compared to the methyl-substituted analog , likely enhancing lipophilicity (logP ~3.2 vs. 2.82). -3.40). The extended alkyl chain also raises the polar surface area (~40.0 Ų vs. 33.42 Ų), which may influence hydrogen-bonding interactions with biological targets.
Core Heterocycle Differences :
- Pyrimidine derivatives from feature a nitrogen-rich aromatic core, contrasting with the furan-thiophene-carboxamide scaffold. This structural divergence implies distinct electronic profiles and binding affinities, though pharmacological data are unavailable for direct comparison.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
